2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Structure-Activity Relationship Monoamine Oxidase Isomer Comparison

Researchers requiring a well-characterized MAO-A inhibitor with defined selectivity face limited access to compounds with quantitative potency benchmarks. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride directly addresses this gap: • IC50 of 118 nM against MAO-A, providing a reproducible benchmark for screening. • 11-fold selectivity for MAO-A over MAO-B ensures precise target engagement studies. • Primary amine functionality enables rapid derivatization into focused compound libraries. Supplied with ≥95% purity and full analytical support, ready for immediate global dispatch.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1864056-72-3
Cat. No. B1405260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
CAS1864056-72-3
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(CN)OC1=CC2=C(C=C1)N=CC=C2.Cl
InChIInChI=1S/C12H14N2O.ClH/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H
InChIKeyIGBKIIXCAWBCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinolin-6-yloxy)propan-1-amine HCl: Key Physicochemical & Biological Profile


2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a quinoline-based small molecule with the molecular formula C12H15ClN2O and a free base molecular weight of 202.25 g/mol, commercially available in research-grade purity (typically 95%) . As a derivative of the quinoline heterocycle, this compound has been annotated in authoritative bioactivity databases as an inhibitor of human monoamine oxidase (MAO), with quantifiable affinity for both the MAO-A and MAO-B isoforms [1].

Workflow MAO enzyme inhibition studies
Selection Quinoline-based small molecule probe
Use Context Recombinant human isoform assays

Why Generic Substitution Fails: 2-(Quinolin-6-yloxy)propan-1-amine HCl Specificity


In-class compounds or structural isomers cannot be assumed interchangeable due to profound differences in target engagement. The precise linkage position and chain length on the quinoline scaffold dramatically alter inhibitory potency. As the quantitative evidence below demonstrates, a simple positional isomer shift from the 2-propylamine to the 3-propylamine configuration results in a >200-fold loss in MAO-A inhibitory activity [1]. Similarly, the compound's potency and selectivity profile differ significantly from established reference MAO inhibitors, making it a distinct tool for research programs where a specific potency range or selectivity window is required.

Positional Isomer
This Compound 2-(Quinolin-6-yloxy)propan-1-amine HCl
Potential Substitute 3-isomer may shift MAO-A engagement context
Reference Inhibitor
This Compound Reversible MAO-A inhibitor profile
Potential Substitute Clorgyline/moclobemide differ in mechanism and potency range
Selectivity Profile
This Compound Defined MAO-A preference (~11-fold over MAO-B)
Potential Substitute Pan-MAO or MAO-B selective inhibitors may not transfer isoform-selectivity context

Quantitative Evidence: 2-(Quinolin-6-yloxy)propan-1-amine HCl Differentiation


MAO-A Inhibition: Comparison with 3-Positional Isomer

In a direct comparison using the same assay methodology, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride demonstrates an IC50 of 118 nM against recombinant human MAO-A. In contrast, its positional isomer, 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride, exhibits an IC50 of 25,300 nM under identical conditions [1][2]. This represents a 214-fold difference in potency.

MAO-A: 2- vs 3-Isomer
Head-to-head
118 nM vs 25,300 nM
214-fold difference in IC50
Supports SAR-driven linker regiochemistry review
Recombinant human MAO-A assay context
Structure-Activity Relationship Monoamine Oxidase Isomer Comparison

MAO-A vs. MAO-B Selectivity Profile

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride inhibits human recombinant MAO-A with an IC50 of 118 nM, while its inhibition of human recombinant MAO-B is significantly weaker, with an IC50 of 1,270 nM (1.27E+3 nM) [1]. This yields a calculated selectivity ratio (MAO-B IC50 / MAO-A IC50) of approximately 10.8, indicating a clear preference for the MAO-A isoform.

MAO-A vs. MAO-B Selectivity
Reported
MAO-A IC50 118 nM
MAO-B IC50 1,270 nM (10.8-fold ratio)
Supports isoform-selectivity assay context
Internal comparison; kynuramine substrate
Enzyme Selectivity Monoamine Oxidase Isoform Profiling

MAO-A Inhibition: Potency vs. Moclobemide

When compared to the clinically used, reversible MAO-A inhibitor moclobemide, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride demonstrates significantly greater inhibitory potency. The compound's IC50 of 118 nM for human MAO-A is approximately 51-fold lower (more potent) than the reported IC50 of 6,061 nM (6.061 µM) for moclobemide [1].

Potency vs. Moclobemide
Cross-study
118 nM vs 6,061 nM
Target compound ~51-fold more potent
Reports higher inhibition relative to comparator
Reported assay potency context
MAO-A Inhibition Potency Benchmarking Drug Discovery

MAO-A Inhibition: Potency vs. Clorgyline

In comparison to the potent, irreversible MAO-A inhibitor clorgyline, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride exhibits lower potency. The target compound's IC50 of 118 nM is approximately 15-fold higher (less potent) than clorgyline's reported IC50 of 8 nM (0.008 µM) for human MAO-A [1][2].

Potency vs. Clorgyline
Cross-study
118 nM vs 8 nM
Target compound ~15-fold less potent
Potency range distinct from irreversible inhibitor
Reported endpoint comparison
MAO-A Inhibition Potency Benchmarking Irreversible Inhibitor

Evidence-Driven Applications of 2-(Quinolin-6-yloxy)propan-1-amine HCl


Structure-Activity Relationship (SAR) Studies for Quinoline-Based MAO Inhibitors

The >200-fold potency difference between 2-(Quinolin-6-yloxy)propan-1-amine and its 3-positional isomer provides a robust SAR dataset for medicinal chemistry programs focused on optimizing linker regiochemistry for MAO-A engagement. The compound serves as an ideal positive control or benchmark for synthesizing and evaluating novel analogs [1][2].

Development of MAO-A Selective Chemical Probes for Neuroscience

With an 11-fold selectivity for MAO-A over MAO-B, this compound is a valuable starting point for developing chemical probes to dissect the specific roles of MAO-A in neurological and psychiatric disease models. Its selectivity profile is quantitatively defined, allowing for precise experimental interpretation [1].

Potency Benchmarking for Novel MAO-A Inhibitor Candidates

The compound's well-defined IC50 of 118 nM for MAO-A provides a quantitative benchmark for screening and characterizing new inhibitor candidates. Its potency, which is intermediate between that of moclobemide and clorgyline, makes it a useful comparator for assessing the activity of novel chemical entities targeting the same enzyme [1].

Synthesis of Advanced Heterocyclic Building Blocks

As a primary amine bearing a quinoline ether, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a versatile building block for constructing more complex molecular architectures. Its amine functionality can be readily derivatized to generate libraries of novel compounds for drug discovery, leveraging the established biological activity of the quinoline core .

Application
Selection Property
Validation Focus
Quinoline-based MAO inhibitor SAR studies
Linker regiochemistry review
Isomer-comparative endpoint validation
MAO-A selective probe development
Isoform-selectivity assay context
MAO-A vs. MAO-B pathway-response interpretation
Novel MAO-A inhibitor benchmarking
Assay potency context
Comparator assay-response review
Heterocyclic building block synthesis
Primary amine derivatization
Quinoline core reactivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.